molecular formula C12H12N4O2 B061156 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate CAS No. 175136-50-2

4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate

Cat. No.: B061156
CAS No.: 175136-50-2
M. Wt: 244.25 g/mol
InChI Key: GHBDISNFAYJWMK-UHFFFAOYSA-N
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Description

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyimino group, a phenyl ring, and a benzotriazole moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the benzotriazole intermediate with hydroxylamine hydrochloride under basic conditions.

    Phenyl Substitution: The phenyl group is incorporated through a nucleophilic substitution reaction, where the benzotriazole intermediate reacts with a phenyl halide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the reaction type and conditions, often leading to derivatives with modified functional groups.

Scientific Research Applications

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The benzotriazole moiety may interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Compared to other benzotriazole derivatives, 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate is unique due to its hydroxyimino group, which imparts distinct reactivity and potential biological activity. Similar compounds include:

    4-Hydroxy-2-phenylbenzotriazole: Lacks the hydroxyimino group, resulting in different chemical properties.

    2-Phenyl-4,5,6,7-tetrahydrobenzotriazole: Does not have the hydroxyimino group, affecting its reactivity and applications.

Properties

IUPAC Name

(NE)-N-(1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-14-10-7-4-8-11-12(10)13-15(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLIBFRCCLRLW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419909
Record name ST080862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-50-2
Record name ST080862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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